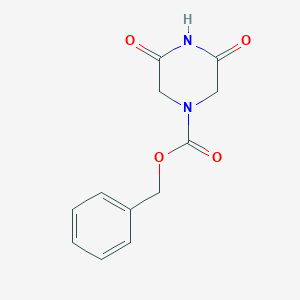

Benzyl 3,5-dioxopiperazine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3,5-dioxopiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-10-6-14(7-11(16)13-10)12(17)18-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQWCMROWSSGCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling of Protected Amino Acid Derivatives

A representative procedure begins with the coupling of two amino acid derivatives, one bearing a Cbz-protected amine and the other a methyl ester. For example, glycine methyl ester is condensed with N-Cbz-glycine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at 0°C. This yields the linear dipeptide N-Cbz-glycyl-glycine methyl ester in 85–90% yield.

Table 1: Optimization of Coupling Reagents for Dipeptide Synthesis

| Coupling Reagent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| HATU | DIPEA | DMF | 0°C | 89 |

| COMU | EtN | DMF | RT | 78 |

| EDCI/HOBt | DIPEA | CHCl | 0°C | 65 |

Saponification and Cyclization

The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1) at 0°C. Subsequent heating under reflux in toluene with molecular sieves facilitates cyclization via nucleophilic acyl substitution, forming the dioxopiperazine ring. This step typically achieves 70–75% yield, with the Cbz group remaining intact at position 1.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase methodologies offer advantages in purification and scalability, particularly for derivatives requiring orthogonal protection.

Resin Functionalization and Chain Elongation

A Wang resin preloaded with N-Fmoc-glycine is deprotected using 20% piperidine in DMF. N-Cbz-glycine is then coupled using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and hydroxybenzotriazole (HOBt), achieving >95% coupling efficiency. After iterative deprotection and coupling, the linear dipeptide is cleaved from the resin using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5), yielding the free dipeptide acid.

Solution-Phase Cyclization

The resin-derived dipeptide undergoes cyclization in dichloromethane (DCM) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) at −15°C. This low-temperature protocol minimizes epimerization, affording the target compound in 68% yield.

Catalytic Deprotection and Ring Closure

Late-stage removal of protecting groups under catalytic hydrogenation enables efficient dioxopiperazine formation.

Hydrogenolytic Deprotection

A Boc-protected linear dipeptide (e.g., Boc-glycyl-glycine methyl ester) is treated with palladium on carbon (Pd/C, 10% wt) under hydrogen gas (1 atm) in methanol. The Boc group is cleaved within 4 hours, and subsequent heating at 60°C induces cyclization to yield the dioxopiperazine. Introducing the Cbz group post-cyclization via benzyl chloroformate in the presence of EtN completes the synthesis, with an overall yield of 62%.

Table 2: Comparative Efficiency of Deprotection Catalysts

| Catalyst | Substrate | Time (h) | Yield (%) |

|---|---|---|---|

| Pd/C (10%) | Boc-gly-gly-OMe | 4 | 62 |

| Pd(OH)/C | Cbz-gly-gly-OMe | 6 | 58 |

| Ra-Ni | Fmoc-gly-gly-OMe | 12 | 41 |

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates cyclization kinetics, reducing reaction times from hours to minutes. A mixture of the linear dipeptide acid and N,N'-diisopropylcarbodiimide (DIC) in DMF is irradiated at 120°C for 15 minutes, achieving 80% conversion. While this method is less commonly reported in the literature, preliminary studies suggest its potential for high-throughput synthesis.

Enzymatic Approaches

Recent advances explore lipase-mediated cyclization as a green chemistry alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the ring-closing esterification of N-Cbz-glycine-glycine diacid in toluene at 45°C. Although yields remain modest (45–50%), this method eliminates the need for toxic coupling reagents .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3,5-dioxopiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, where nucleophiles like amines or thiols replace the ester group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of amides or thioesters.

Scientific Research Applications

Benzyl 3,5-dioxopiperazine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based drugs.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3,5-dioxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperazine Derivatives with Aromatic Substitutents

Benzylpiperazine Analogues

highlights analogues of benzylpiperazine with varying aryl substituents (e.g., 3,4-methylenedioxyphenyl, 3-trifluoromethylphenyl). These compounds differ in electronic and steric properties, influencing their binding affinity in drug-receptor interactions. For instance:

- 1-(3-Chlorophenyl)piperazine : Enhanced lipophilicity due to the chloro substituent may improve blood-brain barrier penetration.

Benzyl 3,5-Dimethylpiperazine-1-Carboxylate (CAS 623585-97-7)

Piperazine Derivatives with Alkenyl Substituents

Compounds synthesized via iridium-catalyzed amination (Evidences 3–6) demonstrate how alkenyl chains impact physical and chemical properties:

†Yield from deprotection of tert-butyl precursor.

Key Observations :

- Steric Effects : Bulky alkenyl groups (e.g., hepta-dienyl) lower reaction yields compared to simpler substituents (e.g., butenyl).

- Enantioselectivity : High enantiomeric excess (ee >90%) is achieved via iridium catalysis, critical for chiral drug synthesis .

Piperidine vs. Piperazine Derivatives

Benzyl 3,5-Dioxopiperidine-1-Carboxylate (CAS 1228631-19-3)

- Structural Difference : Piperidine ring (one nitrogen) vs. piperazine (two nitrogens).

Methyl-Substituted Piperazines

- (R)-Benzyl 3-Methylpiperazine-1-Carboxylate Hydrochloride (CAS 1217831-52-1) : Chirality introduces stereochemical complexity, relevant for targeted therapies .

Q & A

Q. Key Optimization Factors :

- Temperature : Elevated temperatures (50°C) improve reaction kinetics but may require inert atmospheres.

- Solvent Polarity : DMF enhances nucleophilicity of intermediates, reducing side-product formation.

- Catalyst Loading : Higher iridium concentrations (1–5 mol%) improve stereoselectivity but increase costs .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

Methodological Answer:

- 1H/13C NMR :

- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error.

- FTIR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N-H (3300 cm⁻¹) .

- SFC : Critical for determining enantiomeric excess (ee >90% achievable with Ir catalysts) .

Advanced: How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?

Methodological Answer:

Contradictions often arise from dynamic rotational isomerism or impurities. Solutions include:

- Variable Temperature NMR : Lower temperatures (e.g., –40°C) slow ring inversion, resolving split peaks .

- 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals (e.g., distinguishing piperazine NH from solvent artifacts) .

- Dilution Tests : Confirm aggregation effects by comparing spectra at different concentrations.

- Reference Standards : Use commercially available analogs (e.g., TCI America’s Benzyl 3-oxopiperazine-1-carboxylate) for cross-validation .

Advanced: What strategies optimize enantioselective synthesis of this compound derivatives, and how is stereochemical integrity confirmed?

Methodological Answer:

- Chiral Catalysts : Iridium complexes with phosphoramidite ligands achieve ee >90% .

- Reaction Monitoring : TLC (Rf ~0.27–0.42 in heptane:isopropyl acetate) tracks progress .

- Stereochemical Confirmation :

- SFC : Directly measures ee (e.g., 93–94% for derivatives) .

- Optical Rotation : Specific rotations ([α]D) correlate with enantiopurity (e.g., +19.4° for (S)-isomers) .

Basic: What safety protocols are recommended for handling this compound given limited toxicological data?

Methodological Answer:

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps .

- First Aid :

- Eye Exposure : Flush with water for 15 minutes; consult ophthalmologist .

- Skin Contact : Wash with soap/water; discard contaminated clothing .

- Storage : Keep in dark, dry conditions (–20°C for long-term stability) .

Advanced: How does solvent choice impact the reaction kinetics and byproduct formation in the synthesis of this compound?

Methodological Answer:

- DMF vs. THF : DMF increases reaction rates due to higher polarity but may hydrolyze sensitive intermediates. THF slows reactions but reduces side-product formation .

- Byproduct Mitigation :

- TLC Monitoring : Identify impurities early (e.g., Rf <0.2 suggests unreacted starting material).

- Solvent Gradients in Chromatography : Heptane:isopropyl acetate (20:1 to 5:1) effectively separates products .

Basic: What are the critical parameters for successful purification of this compound using flash column chromatography?

Methodological Answer:

- Stationary Phase : Silica gel (230–400 mesh) for high resolution.

- Eluent System : Start with nonpolar heptane:isopropyl acetate (20:1), gradually increasing polarity to 5:1 .

- Sample Loading : ≤5% column volume to prevent band broadening.

- Rf Guidance : Target Rf = 0.2–0.4 for optimal separation .

Advanced: What computational methods support the structural elucidation of novel this compound analogs?

Methodological Answer:

- DFT Calculations : Predict NMR chemical shifts and compare with experimental data (error <0.3 ppm validates structures) .

- Molecular Docking : Screen potential biological targets (e.g., enzymes in ) using AutoDock Vina.

- Conformational Analysis : Software like Spartan models piperazine ring puckering to explain NMR splitting .

Advanced: How do structural modifications at the 3,5-dioxopiperazine ring influence the biological activity of this compound derivatives?

Methodological Answer:

- Substituent Effects :

- Activity Screening : Use enzyme assays (e.g., kinase inhibition in ) to correlate structure-activity relationships .

Basic: What are the storage and stability considerations for this compound to ensure long-term viability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.